![molecular formula C30H23N3O2S B2444068 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 396722-62-6](/img/structure/B2444068.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential biological and pharmacological activities .
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
The compound's structure shares similarities with various heterocyclic compounds synthesized for potential biological activities. For instance, the synthesis of thieno[2,3-b]pyridines and pyridothienopyrimidines derivatives, which have been evaluated for their antimicrobial activities, might provide insights into the potential biological activities of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide due to the structural resemblance and the presence of heterocyclic cores (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Moreover, research into pyrazole and pyrazolopyrimidine derivatives, which are synthesized from similar heterocyclic precursors, reveals their cytotoxic activities against cancer cells, hinting at the potential therapeutic applications of related compounds (Hassan, Hafez, & Osman, 2014). This suggests that N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide could be a precursor or a structurally related compound useful in the synthesis of bioactive heterocycles.
Antimicrobial and Anti-Inflammatory Agents
The development of novel thieno[2,3-c]pyrazole compounds for antimicrobial and anti-inflammatory purposes further underscores the importance of such heterocyclic compounds in therapeutic research (El-Dean, Zaki, & Abdulrazzaq, 2015). The structural framework of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide could be pivotal in designing new compounds with enhanced antimicrobial and anti-inflammatory properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with enzymes like acetylcholinesterase .
Mode of Action
Related compounds have shown potential for selective inhibition of acetylcholinesterase, suggesting a possible neuroprotective role .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways and the cholinergic nervous system .
Result of Action
Related compounds have been associated with neuroprotective effects and modulation of oxidative stress .
properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2S/c34-30(23-13-11-22(12-14-23)21-7-3-1-4-8-21)31-29-27-19-36-20-28(27)32-33(29)24-15-17-26(18-16-24)35-25-9-5-2-6-10-25/h1-18H,19-20H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYWBGICOYIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.